![molecular formula C26H22N4O2 B2840601 2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291855-37-2](/img/structure/B2840601.png)
2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Description
2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Evaluation
A study by Abd Alla et al. (2010) explored the synthesis of phthalazine derivatives, including those with a structure similar to 2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one. They found that some of these derivatives displayed significant anti-inflammatory activities, comparing favorably with indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).
Antimicrobial Activity
El-Hashash et al. (2012) investigated the antimicrobial activity of phthalazine derivatives. They synthesized new compounds and assessed their effectiveness against various microbial strains. Their findings suggest the potential of these compounds in antimicrobial applications (El-Hashash et al., 2012).
Chemical Synthesis and Transformation
Chau et al. (1997) focused on the chemical synthesis and cyclic transformation of oxadiazol-2(3H)-one derivatives. They explored the conversion into triazine-trione derivatives, highlighting the chemical versatility and potential application areas of these compounds (Chau et al., 1997).
Polymer Research
Research by Hamciuc et al. (2008) involved synthesizing aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups. These polymers exhibited high thermal stability and electrical insulating properties, suggesting applications in materials science and engineering (Hamciuc et al., 2008).
Anticancer and Antimicrobial Potential
Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases and assessed their antimicrobial and anti-proliferative activities. They found potent activity against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-4-18-10-12-19(13-11-18)24-27-25(32-29-24)23-21-7-5-6-8-22(21)26(31)30(28-23)20-14-9-16(2)17(3)15-20/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTAVGFGOOGCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one |
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